molecular formula C9H10ClNO B2809853 3-chloro-N-ethylbenzamide CAS No. 26819-09-0

3-chloro-N-ethylbenzamide

Cat. No.: B2809853
CAS No.: 26819-09-0
M. Wt: 183.64
InChI Key: FOUXUKUHVUPLEP-UHFFFAOYSA-N
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Description

3-Chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a product of Combi-Blocks, Inc .


Molecular Structure Analysis

The linear formula for this compound is C9H10ClNO . The structure can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .

Scientific Research Applications

  • Gastroprokinetic Activity

    • Compounds related to 3-chloro-N-ethylbenzamide have been studied for their gastroprokinetic activity. Specifically, derivatives with six- and seven-membered heteroalicycles were found to exhibit potent gastric emptying activity, indicating potential applications in gastroprokinetic therapies (Morie et al., 1995).
  • Photocatalytic Degradation of Pollutants

    • Research has investigated the use of adsorbents loaded with TiO2 for the photocatalytic degradation of propyzamide (a derivative of this compound) in water treatment. This application could be significant for environmental remediation and water purification (Torimoto et al., 1996).
  • Platinum-Catalyzed Chemical Reactions

    • A study has demonstrated the use of platinum catalysis in reactions involving N-ethylbenzamide, yielding significant yields. This showcases its potential in synthetic chemistry, particularly in the development of novel catalysts and reaction mechanisms (Wang and Widenhoefer, 2004).
  • Pharmaceutical Compound Synthesis

    • The compound has been utilized in the synthesis of novel pharmaceutical compounds, such as CCR5 antagonists. This indicates its role as a precursor or intermediate in the creation of new medicinal agents (Bi, 2015).
  • Antibacterial Activity

    • Research into chloro-substituted salicylanilide derivatives, related to this compound, has shown promising antibacterial activity, especially against Gram-positive bacteria. This suggests potential applications in the development of new antibacterial agents (Ienascu et al., 2022).
  • Analytical Chemistry

    • The compound's derivatives have been studied for their liquid chromatographic retention properties, providing insights into their chemical behavior and potential applications in analytical chemistry (Lehtonen, 1983).

Properties

IUPAC Name

3-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXUKUHVUPLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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